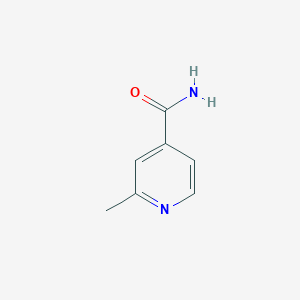

2-Methylpyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSYTDWQLDZUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342913 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19354-04-2 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylpyridine-4-carboxamide

<

Abstract

2-Methylpyridine-4-carboxamide is a pivotal structural motif and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strategic importance necessitates robust, scalable, and economically viable synthetic pathways. This guide provides an in-depth analysis of the primary synthetic routes to this compound, tailored for researchers, chemists, and professionals in drug development. We will explore two core pathways: the direct amidation of 2-methylisonicotinic acid and the controlled hydrolysis of 2-methyl-4-cyanopyridine. The discussion emphasizes mechanistic rationale, process optimization, and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a valuable building block. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability, while the carboxamide at the 4-position provides a crucial hydrogen bond donor and acceptor site for molecular recognition at biological targets. Consequently, mastering its synthesis is a critical capability for any organization involved in the discovery and manufacturing of pyridine-based pharmaceuticals.

Strategic Synthesis Pathways Overview

The synthesis of this compound can be approached from two principal precursors, each with distinct advantages and challenges. The choice of pathway often depends on starting material availability, scalability requirements, and desired purity profile.

-

Pathway A: From 2-Methylisonicotinic Acid. This classic route involves the formation of an amide bond from the corresponding carboxylic acid. It is a well-understood transformation but requires an activation step.

-

Pathway B: From 2-Methyl-4-cyanopyridine. This pathway leverages the partial hydrolysis of a nitrile group. The primary challenge lies in controlling the reaction to prevent over-hydrolysis to the carboxylic acid.

The following diagram illustrates these two convergent synthetic strategies.

Caption: Convergent synthesis routes to this compound.

Pathway A: Amidation of 2-Methylisonicotinic Acid

This pathway is a cornerstone of amide synthesis, proceeding via the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an ammonia surrogate.

Reaction Overview and Mechanism

Direct thermal amidation between a carboxylic acid and ammonia is thermodynamically unfavorable and requires harsh conditions.[1] Therefore, the carboxylic acid must first be converted into a more reactive electrophile. A common and highly effective method is the formation of an acyl chloride.

The mechanism involves two key steps:

-

Activation: 2-Methylisonicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-methylisonicotinoyl chloride.

-

Amination: The acyl chloride is then reacted with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) to yield the final amide product.

Starting Material and Reagent Considerations

-

2-Methylisonicotinic Acid: The primary precursor, 2,4-lutidine (2,4-dimethylpyridine), can be selectively oxidized to 2-methylisonicotinic acid. Various oxidizing agents like potassium permanganate or nitric acid have been used, though catalytic air oxidation offers a greener alternative.[2]

-

Chlorinating Agent: Thionyl chloride is cost-effective and widely used. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is another option, often used for smaller-scale reactions where milder conditions are preferred.

-

Ammonia Source: Concentrated ammonium hydroxide is a common and readily available reagent for the amination step.

Detailed Experimental Protocol: Acyl Chloride Route

Scientist's Note: This protocol is a representative procedure. All reactions involving thionyl chloride must be performed in a well-ventilated fume hood due to the evolution of toxic gases.

Step 1: Synthesis of 2-Methylisonicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylisonicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) can be added to accelerate the reaction.

-

After the addition is complete, slowly warm the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by quenching an aliquot with methanol and analyzing for methyl ester formation via TLC or LC-MS.[3]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Synthesis of this compound

-

Cool the crude 2-methylisonicotinoyl chloride in an ice bath.

-

Slowly and carefully add the acyl chloride solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~5-10 eq). This addition is highly exothermic and must be controlled.

-

Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities.

-

Dry the product under vacuum to yield this compound.

Process Optimization and Scale-Up

-

Alternative Activating Agents: For large-scale synthesis, using coupling agents like carbodiimides (e.g., DCC, EDC) can be an alternative to acyl chlorides, although this introduces cost and atom economy disadvantages.[4][5]

-

Solvent Selection: Toluene or dichloromethane (DCM) can be used as solvents for the acyl chloride formation, which can aid in temperature control and subsequent workup.[3]

-

Workup: A careful pH adjustment during the workup can be critical to ensure complete precipitation of the product and removal of acidic or basic impurities.

Pathway B: Controlled Hydrolysis of 2-Methyl-4-cyanopyridine

This pathway is highly atom-economical and represents a more direct route if the nitrile precursor is readily available. The key challenge is achieving selective hydration of the nitrile to the primary amide without continuing the hydrolysis to the carboxylic acid.[6]

Reaction Overview and Mechanism

Nitrile hydrolysis can be catalyzed by acid or base. For selective conversion to the amide, base-catalyzed or metal-catalyzed conditions are often preferred.[7][8] The reaction proceeds by nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the amide.

Scientist's Note: Over-hydrolysis is the primary side reaction. Controlling temperature, reaction time, and catalyst loading is paramount for achieving high selectivity.

Starting Material and Catalyst Considerations

-

2-Methyl-4-cyanopyridine: This intermediate is typically produced via the vapor-phase ammoxidation of 2,4-lutidine.[9] This industrial process involves reacting the lutidine with ammonia and oxygen over a solid oxide catalyst (e.g., vanadium-based).[10][11]

-

Catalyst: While strong bases like sodium hydroxide can be used, they often require careful control to prevent formation of the carboxylate salt.[7] Heterogeneous catalysts, such as manganese dioxide or specialized supported metal oxides, can offer higher selectivity and easier product separation.[12] Enzymatic hydrolysis using nitrile hydratase offers exceptional selectivity under mild conditions but can be more expensive.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

Step 1: Hydrolysis of 2-Methyl-4-cyanopyridine

-

In a pressure-tolerant reactor, suspend 2-methyl-4-cyanopyridine (1.0 eq) in water.

-

Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05-0.20 eq).[7]

-

Heat the mixture to a controlled temperature (e.g., 100-130 °C). The optimal temperature will depend on the catalyst and desired reaction time.

-

Monitor the reaction progress closely by HPLC or GC to maximize the yield of the amide while minimizing the formation of 2-methylisonicotinic acid.

-

Once the optimal conversion is reached, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Process Optimization and Scale-Up

-

Continuous Flow Hydrolysis: For industrial-scale production, continuous flow reactors offer superior temperature and pressure control, leading to higher selectivity and throughput under adiabatic conditions.[7]

-

Catalyst Recycling: Using a heterogeneous catalyst simplifies the process by allowing for easy separation (filtration) and recycling of the catalyst, improving the overall process economy.[12]

-

Solvent Effects: The use of co-solvents like tert-butyl alcohol has been shown to improve selectivity for the amide by modifying the reaction medium.[8]

Comparative Analysis of Synthesis Routes

The optimal choice of synthetic pathway depends on several factors, which are summarized below.

| Parameter | Pathway A: Amidation | Pathway B: Hydrolysis |

| Atom Economy | Lower (due to activating agent) | Higher (theoretically adds only H₂O) |

| Reagent Hazards | High (Thionyl chloride is toxic/corrosive) | Moderate (Requires handling of base/catalyst) |

| Key Challenge | Handling of reactive intermediates | Controlling selectivity; preventing over-hydrolysis |

| Scalability | Well-established, but byproduct disposal is a concern | Excellent, especially with flow chemistry |

| Precursor Source | Oxidation of 2,4-lutidine | Ammoxidation of 2,4-lutidine |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to meet pharmaceutical standards.

-

Purification: Recrystallization is the most common method for purifying the final compound. Solvents such as water, ethanol, or mixtures thereof are often effective.

-

Characterization: The identity and purity of this compound should be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (amide C=O and N-H stretches).

-

High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.

-

Melting Point: As a physical constant for purity assessment (literature value ~179-181 °C).

-

Conclusion

The synthesis of this compound can be effectively achieved through either the amidation of 2-methylisonicotinic acid or the controlled hydrolysis of 2-methyl-4-cyanopyridine. The amidation route is robust and reliable, while the nitrile hydrolysis pathway offers superior atom economy and is highly amenable to modern manufacturing techniques like continuous flow processing. The selection of a specific pathway will ultimately be guided by considerations of cost, scale, available starting materials, and the specific purity requirements of the final application. A thorough understanding of the mechanistic nuances and process parameters for both routes is essential for any scientist or engineer working in pharmaceutical development.

References

- US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol.

- Catalytic process for production of pyridine carboxylic acid amides.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- Flow Synthesis of 2-Methylpyridines via α-Methyl

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

- 2-Picoline-borane. Organic Syntheses Procedure. [Link]

- Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C

- US20120149933A1 - Ammoxidation catalyst and method for producing nitrile compound using the same.

- Amid

- OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. J-STAGE. [Link]

- Chapter XXIV: The Ammoxidation of Organic Substances. ScienceDirect. [Link]

- Catalytic N-methyl amidation of carboxylic acids under cooper

- Flow Synthesis of 2-Methylpyridines via α-Methylation.

- CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction.

- CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.

- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

- Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C

- Converting Nitriles to Amides. Chemistry Steps. [Link]

- US5028713A - Ammoxidation of methyl substituted heteroaromatics to make heteroaromatic nitriles.

- US2818378A - Oxidation of methyl-pyridines.

Sources

- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. US20120149933A1 - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]

- 11. US5028713A - Ammoxidation of methyl substituted heteroaromatics to make heteroaromatic nitriles - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 2-Methylpyridine-4-carboxamide: Navigating a Sparsely Documented Chemical Landscape

To our valued colleagues in research, science, and drug development,

As scientists, our work is predicated on the availability of accurate, verifiable, and comprehensive data. The ability to build upon prior knowledge is the cornerstone of innovation. In this spirit, we embarked on creating an in-depth technical guide for 2-Methylpyridine-4-carboxamide . However, a comprehensive survey of publicly available scientific literature, chemical databases, and supplier information has revealed that this specific compound is notably under-documented.

Key identifiers for this compound are:

-

IUPAC Name: this compound

-

Synonym: 2-methylisonicotinamide

-

CAS Number: 23133-93-9

-

Molecular Formula: C₇H₈N₂O

-

Molecular Weight: 136.15 g/mol

Therefore, this document will pivot to provide a foundational overview based on established chemical principles and data from closely related, well-documented analogs. We will outline the theoretical structure, predictable reactivity, and plausible synthetic routes, clearly delineating between established data for related compounds and inferred properties for our target molecule. This approach is designed to equip researchers with a starting point for their own investigations into this promising, yet underexplored, chemical entity.

Section 1: Molecular Structure and Inferred Physicochemical Properties

The foundational structure of this compound combines a pyridine ring with two key functional groups: a methyl group at position 2 and a carboxamide group at position 4.

1.1. Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 23133-93-9 | PubChem |

| Molecular Formula | C₇H₈N₂O | - |

| Molecular Weight | 136.15 g/mol | - |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)N | PubChem |

| InChI Key | FAPXRXQJSOBEMB-UHFFFAOYSA-N | PubChem |

1.2. Inferred Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is not available in the surveyed literature. However, we can infer properties based on its structure and comparison with its well-characterized precursor, 2-Methylpyridine-4-carboxylic acid (CAS: 4021-11-8).

| Property | Inferred Value for this compound | Basis for Inference (Data from Analogs) |

| Appearance | Likely a white to off-white crystalline solid. | The precursor acid and related pyridine carboxamides are typically solids at room temperature.[1] |

| Melting Point | Expected to be high, likely >150 °C. | The precursor acid has a very high melting point (295-299 °C). Amides are generally high-melting solids due to strong intermolecular hydrogen bonding. |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, but soluble in polar organic solvents like ethanol, methanol, and DMSO. | The carboxamide group allows for hydrogen bonding, suggesting some water solubility, while the pyridine ring provides organic character. The precursor acid is slightly soluble in water but soluble in alcohols.[1] |

| pKa | The pyridinium nitrogen will be weakly basic. | The pKa of the conjugate acid of the parent 2-methylpyridine is ~5.97. The electron-withdrawing carboxamide group at the 4-position would be expected to decrease this basicity. |

Section 2: Synthesis and Reactivity

While a specific, validated protocol for the synthesis of this compound is not published, its synthesis can be logically derived from standard organic chemistry transformations of its carboxylic acid precursor.

2.1. Plausible Synthetic Pathway

The most direct and industrially relevant synthesis would involve the amidation of a 2-methylpyridine-4-carboxylic acid derivative. This is a two-step process starting from the commercially available acid.

Caption: Plausible two-step synthesis of this compound.

2.1.1. Experimental Protocol: A Hypothetical Methodology

The following protocol is a well-established procedure for the amidation of esters and is provided as an exemplary method for researchers. This has not been experimentally validated for this specific substrate.

Step 1: Synthesis of Methyl 2-methylpyridine-4-carboxylate

-

Suspend 2-methylpyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Rationale: Thionyl chloride activates the carboxylic acid to form an acyl chloride in situ, which is then readily esterified by methanol. This is a highly efficient method for ester formation.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the methyl 2-methylpyridine-4-carboxylate (1.0 eq) in a minimum amount of methanol.

-

Add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10-20 eq).

-

Transfer the mixture to a sealed pressure vessel. Rationale: The amidation of an unreactive ester often requires elevated temperatures, and a sealed vessel is necessary to contain the volatile ammonia and prevent its escape.

-

Heat the vessel to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, a precipitate of the product may form. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

2.2. Predicted Reactivity The reactivity of this compound is governed by its three main components:

-

Pyridine Ring: Susceptible to N-alkylation or N-oxidation at the nitrogen atom. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution unless under harsh conditions.

-

Carboxamide Group: The amide protons are weakly acidic. The amide can be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions with heating.

-

Methyl Group: The methyl group is activated by the pyridine ring and can undergo deprotonation with a strong base (e.g., LDA) to form a nucleophilic anion, which can then react with various electrophiles.

Section 3: Spectroscopic Characterization (Anticipated)

No experimental spectra for this compound are available. The following are predicted chemical shifts and vibrational frequencies based on the analysis of related structures.

3.1. ¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 would likely be a doublet, the proton at C3 a singlet (or narrow doublet), and the proton at C6 a doublet.

-

Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 7.0-8.0 ppm, which may exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.5 ppm.

3.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the methyl group (C2) and the carbon bearing the amide (C4) would be quaternary and appear at the downfield end of this range.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: Two distinct bands (symmetric and asymmetric) in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): A band around 1600-1640 cm⁻¹.

-

C-N Stretch: A band around 1400 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Section 4: Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of pyridine carboxamides is of significant interest in medicinal chemistry. They are considered "privileged structures" due to their ability to interact with a wide range of biological targets.

-

Scaffold for Library Synthesis: The molecule is an excellent starting point for creating a library of derivatives. The amide nitrogen can be alkylated or acylated, and the pyridine nitrogen can be functionalized, allowing for diverse chemical space exploration.

-

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to protein targets.

-

Structural Analog of Nicotinamide: As an isomer of nicotinamide (Vitamin B3), it could be investigated for activity in pathways involving NAD+/NADH, though the different substitution pattern would significantly alter its biological profile.

Research into nicotinic acid derivatives has shown compounds with antibacterial and anti-inflammatory activities.[2] Therefore, it is plausible that this compound and its derivatives could be screened for similar biological effects.

Conclusion and Future Outlook

This compound represents a gap in the current chemical literature. Its structure is intriguing from a medicinal chemistry perspective, but a lack of fundamental data hinders its immediate application. This guide has sought to bridge this gap by providing a theoretically sound, yet explicitly non-validated, framework for its properties and synthesis.

We strongly encourage the scientific community to investigate this molecule. The publication of a verified synthesis protocol and complete, unambiguous characterization data would be a valuable contribution, enabling further exploration of this compound's potential in drug discovery and materials science.

References

This reference list is compiled from sources providing data on analogous or precursor compounds, as direct citable literature for this compound is unavailable.

- PubChem. (n.d.). 2-methylisonicotinamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methylnicotinamide. National Center for Biotechnology Information.

- Stenutz, R. (n.d.). 2-methylpyridine-4-carboxylic acid. Tables for Chemistry.

- PrepChem. (2023). Synthesis of 2-Methylnicotinic acid N-methylamide.

- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]

- Szałkowska, K., Szałkowski, M., Krawczyk, M., Karpińska, M., & Szymańska, E. (2023).

Sources

An In-depth Technical Guide to 2-Methylpyridine-4-carboxamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylpyridine-4-carboxamide, a pyridine derivative of significant interest in medicinal chemistry and drug development. Due to its limited commercial availability, this document focuses on the well-characterized precursor, 2-Methylpyridine-4-carboxylic acid, and provides a detailed, scientifically grounded protocol for its conversion to the target carboxamide. This guide is intended to empower researchers to synthesize, characterize, and evaluate this compound for their specific research and development needs.

Introduction: The Pyridine Carboxamide Scaffold in Drug Discovery

Pyridine-based molecules are a cornerstone of modern pharmacology, with the pyridine carboxamide scaffold being of particular importance. This structural motif is present in a multitude of approved drugs and clinical candidates, valued for its ability to form key hydrogen bonds with biological targets, its metabolic stability, and its favorable pharmacokinetic properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of target affinity and selectivity. This compound, with its methyl group at the 2-position and a carboxamide at the 4-position, represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.

Core Compound Identification: Precursor and Target Molecule

Given the absence of a dedicated CAS number for this compound in major chemical databases, this guide focuses on its direct precursor, 2-Methylpyridine-4-carboxylic acid, for which comprehensive data is available.

Precursor: 2-Methylpyridine-4-carboxylic Acid

| Property | Value | Source |

| IUPAC Name | 2-Methylpyridine-4-carboxylic acid | |

| Synonyms | 2-Methylisonicotinic acid | |

| CAS Number | 4021-11-8 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 295-299 °C (decomposition) | |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, and acetone. | [1] |

Target: this compound

| Property | Predicted Value |

| IUPAC Name | This compound |

| Synonyms | 2-Methylisonicotinamide |

| CAS Number | Not assigned |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Predicted to be lower than the corresponding carboxylic acid |

| Solubility | Predicted to have moderate solubility in polar organic solvents |

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be reliably achieved from its carboxylic acid precursor through a standard amidation reaction. This section provides a detailed, two-step protocol that involves the activation of the carboxylic acid followed by amination.

Synthesis Workflow

Sources

Unraveling the Potential of 2-Methylpyridine-4-carboxamide: A Mechanistic Guide Based on Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridine-4-carboxamide is a distinct chemical entity for which the direct mechanism of action within biological systems remains largely uncharted in peer-reviewed literature. However, the pyridine carboxamide scaffold, of which it is a member, is a cornerstone in a diverse array of pharmacologically active agents. This technical guide navigates the scientifically plausible mechanisms of action for this compound by conducting an in-depth analysis of its structurally related analogs. We will explore established biological activities ranging from anti-infective and anti-inflammatory to metabolic regulation, providing a foundational framework for future research and drug discovery endeavors centered on this promising, yet under-investigated, molecule. This document serves as a comprehensive resource, amalgamating known functionalities of the broader pyridine carboxamide class to illuminate the potential therapeutic avenues for this compound.

Introduction: The Enigmatic Profile of this compound

The pyridine carboxamide structural motif is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide spectrum of biological targets. This versatility has led to the development of numerous therapeutic agents. While extensive research has been conducted on various derivatives, this compound itself has not been the specific subject of detailed mechanistic studies. Its precursor, 2-Methylpyridine-4-carboxylic acid, is primarily recognized as a key intermediate in organic synthesis.[1][2][3] This guide, therefore, adopts a predictive and analog-based approach to postulate the potential biological roles of this compound. By examining the established mechanisms of action of its close structural relatives, we can construct a robust hypothesis-driven framework to direct future investigations.

Potential Mechanisms of Action Inferred from Structural Analogs

The biological activity of pyridine carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the pyridine ring and the carboxamide nitrogen. Below, we dissect the prominent mechanisms of action observed in various classes of analogous compounds.

Anti-Infective Properties: A Tale of Prodrugs and Enzyme Inhibition

2.1.1. Anti-mycobacterial Activity via Prodrug Activation

A compelling mechanism observed in pyridine carboxamide derivatives is their role as prodrugs in combating Mycobacterium tuberculosis. For instance, the derivative MMV687254 has been identified as a potent anti-tubercular agent.[4] This molecule is inactive in its administered form and requires bioactivation within the bacterium. The activation is mediated by a mycobacterial amidase, AmiC, which hydrolyzes the carboxamide bond. This cleavage releases the active metabolite, which then exerts its bacteriostatic or bactericidal effects.[4] Furthermore, this class of compounds has been shown to induce autophagy in infected macrophages, contributing to the clearance of the pathogen.[4]

Given its core structure, it is plausible that this compound could be investigated as a potential anti-mycobacterial prodrug.

Diagram: Hypothetical Prodrug Activation of a Pyridine Carboxamide

Caption: Hypothetical activation of a pyridine carboxamide prodrug by mycobacterial AmiC.

2.1.2. Antifungal Activity through Succinate Dehydrogenase Inhibition

Certain pyridine carboxamide derivatives have demonstrated significant antifungal activity by targeting a crucial enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH).[5] SDH, also known as complex II, is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death. The pyridine carboxamide moiety often plays a critical role in binding to the active site of the enzyme.[5]

Diagram: Succinate Dehydrogenase Inhibition

Caption: Inhibition of succinate dehydrogenase by a pyridine carboxamide derivative.

Modulation of Inflammatory and Signaling Pathways

2.2.1. Inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1)

Arylpyridin-2-yl guanidine derivatives, which share the core pyridine structure, have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[6] MSK1 is a nuclear kinase involved in the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines. This suggests that pyridine carboxamides could be tailored to target specific kinases involved in inflammatory diseases.

2.2.2. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS).[7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The pyridine ring and its substituents are crucial for the inhibitory activity.

Metabolic Disease Applications

2.3.1. GPR119 Agonism for Type 2 Diabetes

Derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been developed as agonists for G protein-coupled receptor 119 (GPR119).[8] GPR119 is expressed in pancreatic beta cells and intestinal L-cells, and its activation leads to increased insulin secretion and release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes. This highlights the potential for pyridine carboxamides to modulate metabolic receptors.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific biological activity of this compound, a systematic experimental approach is required. The following protocols are based on the known activities of its analogs.

In Vitro Antimicrobial Susceptibility Testing

-

Objective: To assess the direct antimicrobial activity of this compound against a panel of bacteria and fungi.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against relevant microbial strains (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, Candida albicans, Aspergillus fumigatus).

-

Include appropriate positive and negative controls.

-

If activity is observed against mycobacteria, proceed with amidase hydrolysis assays.

-

Enzyme Inhibition Assays

-

Objective: To determine if this compound can inhibit specific enzymes.

-

Methodology (Example: Succinate Dehydrogenase Inhibition):

-

Isolate mitochondria from a relevant fungal species (e.g., Saccharomyces cerevisiae).

-

Use a spectrophotometric assay to measure the activity of SDH by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP).

-

Incubate the mitochondrial preparation with varying concentrations of this compound.

-

Calculate the IC50 value to quantify the inhibitory potency.

-

Cell-Based Signaling Assays

-

Objective: To evaluate the effect of this compound on specific cellular signaling pathways.

-

Methodology (Example: GPR119 Activation):

-

Use a stable cell line overexpressing human GPR119 (e.g., HEK293-hGPR119).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the downstream signaling event, such as an increase in intracellular cyclic AMP (cAMP), using a commercially available immunoassay kit.

-

Determine the EC50 value to assess the agonistic activity.

-

Summary of Potential Biological Activities and Targets

| Potential Therapeutic Area | Molecular Target/Mechanism | Supporting Evidence from Analogs |

| Anti-tubercular | Prodrug activation by mycobacterial amidase (AmiC) | MMV687254, a pyridine carboxamide derivative, is a known anti-tubercular prodrug.[4] |

| Antifungal | Inhibition of succinate dehydrogenase (SDH) | Pyridine carboxamide derivatives show potent antifungal activity via SDH inhibition.[5] |

| Anti-inflammatory | Inhibition of MSK1 or iNOS | Arylpyridin-2-yl guanidines inhibit MSK1[6]; 2-amino-4-methylpyridine analogs inhibit iNOS.[7] |

| Antidiabetic | Agonism of GPR119 | 2-(4-(methylsulfonyl)phenyl)pyridine derivatives are GPR119 agonists.[8] |

| Antineoplastic | Varies (e.g., ribonucleotide reductase inhibition for thiosemicarbazone derivatives) | Pyridine-2-carboxaldehyde thiosemicarbazones exhibit antineoplastic activity.[9][10][11] |

Future Directions and Conclusion

The pyridine carboxamide scaffold is a testament to the power of subtle chemical modifications in dictating profound changes in biological activity. While this compound remains a molecule of untapped potential, the wealth of data from its structural analogs provides a clear and compelling roadmap for future research.

The immediate priorities for elucidating the biological role of this compound should be:

-

Broad-spectrum phenotypic screening: To identify any potential therapeutic areas of interest.

-

Target-based screening: Against a panel of enzymes and receptors for which other pyridine carboxamides have shown activity.

-

Structural biology studies: To understand the molecular interactions with any identified targets.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (URL not available)

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC, NIH. [Link]

- 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

- 2-Methylpyridine - Wikipedia. Wikipedia. [Link]

- 2-(4-Methyl-2-pyridinyl)pyridine-4-carboxamide | C12H11N3O. PubChem. [Link]

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. [Link]

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

- 2-Methylpyridine-4-carboxylic acid (97%). Amerigo Scientific. [Link]

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC, NIH. [Link]

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. [Link]

- 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermedi

- 2-Methylpyridine-4-carboxylic acid 97 4021-11-8. Sigma-Aldrich. (URL not available)

- Potential antitumor agents. 14. 4-Substituted 2-formylpyridine thiosemicarbazones. PubMed. [Link]

Sources

- 1. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data, Pricing [pipzine-chem.com]

- 2. 2-Methylpyridine-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. 2-甲基吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential antitumor agents. 14. 4-Substituted 2-formylpyridine thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-Methylpyridine-4-carboxamide Derivatives in Therapeutic Research: A Technical Guide

Foreword: The Pyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyridine ring, a foundational six-membered aromatic heterocycle, stands as a "privileged scaffold" in the annals of drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a ubiquitous feature in a multitude of approved therapeutic agents. Within this esteemed class of compounds, derivatives of 2-methylpyridine-4-carboxamide are emerging as a particularly promising frontier. Their versatile synthesis and amenability to structural modification have unlocked a broad spectrum of biological activities, positioning them as compelling candidates for tackling some of the most pressing challenges in human health, from infectious diseases to oncology. This guide provides an in-depth exploration of the synthesis, bioactivity, and therapeutic potential of this burgeoning class of molecules, tailored for researchers, scientists, and drug development professionals.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthetic route to N-substituted this compound derivatives is a testament to the elegance and efficiency of modern organic chemistry. The process is anchored in the strategic construction of the core scaffold, followed by the diversification of the amide functionality.

A. Core Scaffold Synthesis: From 2-Picoline to 2-Methyl-isonicotinic Acid

The journey commences with the readily available starting material, 2-picoline (2-methylpyridine). A crucial oxidation step is employed to introduce the carboxylic acid moiety at the 4-position, yielding the key intermediate, 2-methyl-isonicotinic acid[1]. This transformation is a cornerstone of pyridine chemistry and sets the stage for the subsequent amidation reactions.

B. Amidation: Forging the Carboxamide Bond

The pivotal carboxamide bond is forged through the coupling of 2-methyl-isonicotinic acid with a diverse array of primary or secondary amines. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Experimental Protocol: General Synthesis of N-Aryl-2-methylpyridine-4-carboxamides

-

Acid Activation: To a solution of 2-methyl-isonicotinic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to generate the activated ester.

-

Amine Addition: To the activated acid solution, add the desired substituted aniline (1 equivalent).

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methylpyridine-4-carboxamide derivative.

This robust protocol allows for the generation of a diverse library of derivatives by simply varying the amine coupling partner, a critical step in exploring the structure-activity relationship (SAR) of these compounds.

Diagram of Synthetic Workflow

Caption: General synthetic scheme for N-aryl-2-methylpyridine-4-carboxamides.

II. A Spectrum of Bioactivity: Therapeutic Applications

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. Judicious modifications to the N-substituent can profoundly influence the therapeutic targeting of these molecules.

A. Anticancer Potential: Targeting Key Signaling Nodes

A growing body of evidence points to the significant anticancer potential of pyridine carboxamide derivatives. One of the key mechanisms of action identified is the inhibition of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2)[2]. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Its dysregulation is implicated in various cancers[3][4][5].

Mechanism of Action: Allosteric Inhibition of SHP2

Certain this compound derivatives have been identified as potent allosteric inhibitors of SHP2. These molecules bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state[2]. This mode of inhibition offers a promising strategy for achieving high selectivity and mitigating off-target effects. The inhibition of SHP2 disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.

SHP2 Signaling Pathway in Cancer

Caption: Simplified SHP2 signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

SAR studies of related pyridine carboxamide derivatives have revealed key structural features that govern their anticancer potency. For instance, the nature and position of substituents on the N-aryl ring can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity of the molecule to its target[6][7]. Lipophilicity also plays a crucial role, with an optimal range often required for cell permeability and target engagement[8].

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative pyridine carboxamide derivatives against various cancer cell lines.

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Chlorophenyl | MCF-7 (Breast) | 6.22 | [9] |

| 1b | 2,4-Dichlorophenyl | HepG2 (Liver) | 5.04 | [9] |

| 2a | 5-Methyl (bis-acridine) | Lewis Lung Carcinoma | 0.002 | [10] |

| 2b | Unsubstituted (bis-acridine) | Jurkat (Leukemia) | 0.011 | [10] |

Note: Data is for structurally related pyridine carboxamide derivatives and serves as a representative example.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Antimicrobial and Antifungal Activity

Derivatives of this compound have also demonstrated significant promise as antimicrobial and antifungal agents. Their mechanism of action in fungi often involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDH, also known as complex II, plays a dual role in cellular respiration: it is a key enzyme in the Krebs cycle and a component of the electron transport chain. By inhibiting SDH, these compounds disrupt cellular energy production, leading to fungal cell death.

Succinate Dehydrogenase Inhibition Workflow

Caption: Inhibition of succinate dehydrogenase disrupts cellular respiration.

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative pyridine carboxamide derivatives against various microbial strains.

| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 3a | 4-methylpyridin-2-yl | E. coli (ESBL-producing) | - | [11] |

| 3b | thiophene-2-carboxamide | E. coli (ESBL-producing) | - | [11] |

| 4a | 4-hydroxyphenyl | B. subtilis | - | [12] |

| 4b | 4-hydroxyphenyl | S. aureus | - | [12] |

Note: Specific MIC values were not consistently provided in the search results for the exact this compound scaffold. The table indicates activity has been observed for related structures.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The demonstrated bioactivities, spanning from anticancer to antimicrobial and antifungal, underscore the rich chemical space that can be explored through strategic derivatization. Future research should focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of derivatives are crucial for identifying compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

-

Structure-Based Drug Design: The elucidation of co-crystal structures of these derivatives with their protein targets will provide invaluable insights for the design of next-generation inhibitors.

The continued exploration of this compound derivatives holds immense potential for the development of innovative medicines to address a wide range of human diseases. The journey from scaffold to clinical candidate is arduous, but the foundational promise of this chemical class makes it a worthy and exciting endeavor for the drug discovery community.

IV. References

Sources

- 1. 2-Methylpyridine-4-carboxylic acid | C7H7NO2 | CID 2762821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

Spectroscopic data (NMR, IR, MS) of 2-Methylpyridine-4-carboxamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyridine-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (IUPAC Name: this compound), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of both isonicotinamide (a form of vitamin B3) and picoline, its structural confirmation is paramount for researchers in drug development and chemical synthesis. This document serves as an authoritative reference, detailing the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind spectral features, provide validated experimental protocols, and present the data in a clear, accessible format for scientists and researchers.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a carboxamide group at the 4-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signature. Understanding these signatures is critical for verifying its synthesis, assessing purity, and studying its interactions in various chemical and biological systems.

The structural analysis begins with a clear atom-numbering system, which is essential for the unambiguous assignment of signals in NMR spectroscopy.

Figure 1: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, the methyl protons, and the two amide protons. The electron-withdrawing nature of the nitrogen atom and the carboxamide group, combined with the electron-donating methyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H6 | ~8.5 - 8.7 | Doublet (d) | 1H | J(H6-H5) ≈ 5-6 | Adjacent to ring nitrogen, highly deshielded. |

| H5 | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | J(H5-H6) ≈ 5-6, J(H5-H3) ≈ 1-2 | Coupled to both H6 and H3 (meta-coupling). |

| H3 | ~7.5 - 7.7 | Singlet (s) or narrow doublet | 1H | J(H3-H5) ≈ 1-2 | Adjacent to the methyl-substituted carbon; meta-coupled to H5. |

| -CH₃ (C7) | ~2.5 - 2.6 | Singlet (s) | 3H | N/A | Methyl group attached to the aromatic ring. |

| -CONH₂ | ~7.5 - 8.5 | Broad Singlet (br s) | 2H | N/A | Protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange. |

Expertise in Interpretation:

-

The downfield shift of H6 is a classic feature of pyridines, caused by the inductive effect and anisotropy of the nitrogen atom.

-

The amide protons often appear as two separate broad signals at low temperatures due to restricted rotation around the C-N bond, but typically appear as one broad signal at room temperature. Their chemical shift is highly dependent on solvent and concentration. A D₂O exchange experiment would confirm this assignment, as the amide protons would be replaced by deuterium, causing the signal to disappear.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon, plus the carbonyl carbon of the amide.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C8) | ~165 - 170 | Carbonyl carbon of the amide group. |

| C2 | ~157 - 160 | Substituted with a methyl group and adjacent to nitrogen; highly deshielded. |

| C6 | ~148 - 151 | Adjacent to nitrogen; deshielded. |

| C4 | ~142 - 145 | Substituted with the electron-withdrawing carboxamide group. |

| C5 | ~120 - 123 | Aromatic CH carbon. |

| C3 | ~118 - 121 | Aromatic CH carbon. |

| -CH₃ (C7) | ~22 - 25 | Aliphatic methyl carbon attached to an sp² carbon. |

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample as prepared for ¹H NMR, though a higher concentration (20-50 mg) is beneficial for reducing acquisition time.

-

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3100 | N-H Stretch | Primary Amide (-CONH₂) | Strong, often two bands (asymmetric & symmetric) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| ~1680 - 1650 | C=O Stretch (Amide I band) | Amide | Strong |

| ~1620 - 1580 | N-H Bend (Amide II band) | Amide | Strong |

| 1600 - 1450 | C=C and C=N Ring Stretches | Pyridine Ring | Medium-Strong, multiple bands |

| ~1400 | C-N Stretch | Amide | Medium |

Expertise in Interpretation: The two most diagnostic peaks are the strong C=O stretch (Amide I) around 1670 cm⁻¹ and the N-H stretches above 3100 cm⁻¹. The presence of two N-H bands (symmetric and asymmetric) is a definitive indicator of a primary amide (-NH₂). The exact positions of these bands can be influenced by hydrogen bonding, which is expected to be significant in the solid state.

Protocol for FTIR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI), we can predict a characteristic fragmentation pathway.

Molecular Ion and Fragmentation Pattern

-

Molecular Formula: C₇H₈N₂O

-

Molecular Weight: 136.15 g/mol

-

Molecular Ion (M⁺•): An intense peak is expected at m/z = 136 . The odd molecular weight is consistent with the nitrogen rule (two nitrogen atoms).

Predicted Major Fragments

| m/z | Fragment Lost | Proposed Fragment Structure |

| 120 | •NH₂ | [M - NH₂]⁺ |

| 108 | C=O | [M - CO]⁺• (less common for amides) |

| 93 | •CONH₂ | [M - CONH₂]⁺ (2-methylpyridine cation) |

| 78 | •CH₃ | [M - CH₃]⁺ (less likely as primary fragmentation) |

| 66 | C₂H₂ | [m/z 92 - C₂H₂]⁺ (from pyridine ring fragmentation) |

Fragmentation Workflow:

The primary fragmentation is expected to be the alpha-cleavage of the carboxamide group, leading to the highly stable 2-methylpyridine cation.

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standard energy is 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy confirms the presence of key functional groups, particularly the primary amide. Mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the carboxamide moiety. Together, these techniques provide a robust and self-validating "fingerprint" for the molecule, ensuring its identity and purity for researchers and scientists in the field of drug development and chemical synthesis.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- National Institute of Standards and Technology (NIST).NIST Chemistry WebBook. [Link]

- PubChem, National Center for Biotechnology Information.2-Methylpyridine Compound Summary. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Chemguide.

An In-depth Technical Guide to the Solubility of 2-Methylpyridine-4-carboxamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

A fundamental parameter in pharmaceutical sciences, solubility dictates the formulation strategy, bioavailability, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of 2-methylpyridine-4-carboxamide, a key heterocyclic compound. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to provide a robust predictive analysis and a practical framework for laboratory investigation. We will explore the physicochemical properties of this compound, predict its solubility profile across a spectrum of organic solvents, detail validated experimental protocols for precise solubility determination, and discuss the underlying intermolecular forces governing its dissolution.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount consideration.[1] Poor solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form. Conversely, a thorough understanding of an API's solubility in various solvent systems is crucial for:

-

API Purification and Crystallization: Selecting appropriate anti-solvents and crystallization solvents is key to achieving high purity and the desired polymorphic form.

-

Formulation Development: The choice of excipients and the manufacturing process for liquid, semi-solid, and solid dosage forms is heavily influenced by the API's solubility.

-

Preclinical and Clinical Studies: Ensuring complete dissolution in dosing vehicles is essential for accurate toxicological and pharmacological assessments.

This guide focuses on this compound, a molecule featuring a pyridine ring, a methyl group, and a carboxamide functional group. Each of these components contributes to its overall physicochemical profile and, consequently, its solubility characteristics.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first dissect its molecular structure and inherent properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Characteristics:

| Property | Predicted/Known Value | Significance for Solubility |

| Molecular Formula | C₇H₈N₂O | Indicates the elemental composition. |

| Molecular Weight | 136.15 g/mol | A relatively low molecular weight suggests that lattice energy may not be excessively high. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | The ability to donate hydrogen bonds is a key factor for solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 (the pyridine nitrogen and the amide oxygen) | The presence of multiple acceptor sites enhances interactions with a wide range of solvents. |

| Polarity | Polar | The combination of the electronegative nitrogen in the pyridine ring and the polar carboxamide group makes the molecule polar. |

| pKa | The pyridine nitrogen is weakly basic. | The compound's charge state, and thus its solubility, will be influenced by the pH of the solvent system. |

The most salient features for predicting solubility are the molecule's polarity and its capacity for hydrogen bonding. The carboxamide group is particularly important as it contains both a hydrogen bond donor (-NH₂) and a potent hydrogen bond acceptor (C=O).[2] This dual nature allows for the formation of strong intermolecular interactions, both with other molecules of its own kind (in the solid state) and with solvent molecules.

Predicted Solubility Profile in Organic Solvents

While specific experimental data for this compound is scarce, we can make strong predictions based on the principle of "like dissolves like" and available data for analogous compounds, such as 2-methylpyridine-4-carboxylic acid. The latter is reported to be soluble in polar solvents like methanol, ethanol, and acetone.[3] The carboxamide is expected to follow a similar trend, with nuances arising from its distinct hydrogen bonding capabilities.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Methanol is a polar, protic solvent capable of both donating and accepting hydrogen bonds. It can effectively solvate the polar pyridine ring and form strong hydrogen bonds with the amide group. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability make it a good solvent for this compound. |

| Isopropanol | Polar Protic | Moderate | The increased non-polar character of the isopropyl group compared to ethyl and methyl groups may slightly reduce its solvating power for the polar solute. |

| Acetone | Polar Aprotic | Moderate | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor via its carbonyl oxygen, interacting favorably with the amide's N-H group. However, it cannot donate hydrogen bonds, which may limit its solvating power compared to protic solvents. |

| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. Its linear geometry may also be less effective at disrupting the crystal lattice of the solute. |

| Dichloromethane (DCM) | Aprotic | Low | DCM has a moderate polarity but is not a strong hydrogen bond participant. It is unlikely to effectively solvate the highly polar carboxamide group. |

| Toluene | Non-polar | Very Low | The large disparity in polarity between the non-polar aromatic toluene and the polar solute will result in very poor solubility. |

| Hexane | Non-polar | Insoluble | As a non-polar aliphatic solvent, hexane will have minimal interaction with the polar this compound. |

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To move from prediction to precise data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Caption: Workflow for the equilibrium shake-flask solubility determination.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is a visual confirmation that an excess was used.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a period sufficient to reach a steady state, typically 24 to 48 hours.

-

Sample Preparation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of this compound in the original saturated solution by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.